molecular formula C14H16O2 B14284717 4'-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid CAS No. 118449-67-5

4'-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B14284717
CAS No.: 118449-67-5
M. Wt: 216.27 g/mol
InChI Key: SQCUEGDHNGIELQ-UHFFFAOYSA-N
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Description

4’-Methyl-3,4,5,6-tetrahydro[1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids. This compound is characterized by a biphenyl structure with a carboxylic acid group and a methyl group attached to one of the phenyl rings. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-3,4,5,6-tetrahydro[1,1’-biphenyl]-2-carboxylic acid typically involves the hydrogenation of biphenyl derivatives under specific conditions. One common method involves the Diels-Alder reaction, where butadiene reacts with maleic anhydride to form tetrahydrophthalic anhydride, which can then be further modified to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium or platinum. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-3,4,5,6-tetrahydro[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

4’-Methyl-3,4,5,6-tetrahydro[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Methyl-3,4,5,6-tetrahydro[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methyl-3,4,5,6-tetrahydro[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

118449-67-5

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-(4-methylphenyl)cyclohexene-1-carboxylic acid

InChI

InChI=1S/C14H16O2/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16/h6-9H,2-5H2,1H3,(H,15,16)

InChI Key

SQCUEGDHNGIELQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(CCCC2)C(=O)O

Origin of Product

United States

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